molecular formula C2H3Br<br>CH2=CHBr<br>C2H3B B1203149 Vinyl bromide CAS No. 593-60-2

Vinyl bromide

Cat. No. B1203149
CAS RN: 593-60-2
M. Wt: 106.95 g/mol
InChI Key: INLLPKCGLOXCIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Vinyl bromide can be synthesized through various methods. One notable procedure involves the selective reduction of 1,1-dibromoalkenes with dimethylphosphite and triethylamine, a process derived from aldehydes via olefination with carbon tetrabromide and triphenylphosphine, yielding excellent results (Abbas, Hayes, & Worden, 2000). Another method showcases a scalable two-step synthesis involving the bromination of alpha,beta-unsaturated lactones followed by hydrolytic fragmentation, proving useful for generating trisubstituted (E)-vinyl bromides (Cho, Kim, & Smith, 2005).

Molecular Structure Analysis

The molecular structure of vinyl bromide, characterized by its vinyl group attached to a bromine atom, allows for a variety of chemical transformations. This structure is pivotal for its reactivity and the subsequent synthesis of complex molecules.

Chemical Reactions and Properties

Vinyl bromide undergoes numerous chemical reactions, including copper nano-catalyzed phenyl-selenylation of aryl iodides and vinyl bromides in water, showcasing its versatility (Saha, Saha, & Ranu, 2009). It also participates in efficient copper-catalyzed S-vinylation of thiols with vinyl halides, further highlighting its utility in organic synthesis (Kao & Lee, 2011).

Scientific Research Applications

  • Applications in Metal-Catalyzed Cross-Coupling Reactions : Vinyl bromides are significant in organic synthesis, particularly as intermediates for carbon-carbon and carbon-hetero atom bond formation in transition metal-catalyzed coupling reactions (Kuang Chun-xiang, 2009).

  • Radical Vinylation of Dioxolanes and N-Acylpyrrolidines : The radical vinylation of 1,3-dioxolanes and N-acylpyrrolidines using vinyl bromides with an electron-withdrawing substituent at the β-position was explored, resulting in good yields of 2-vinyl-1,3-dioxolanes and 2-vinyl-N-acylpyrrolidines (Takashi Kippo et al., 2014).

  • Carcinogenic Potential : A study on newborn rats indicated the oncogenic potential of vinyl bromide on hepatocytes, suggesting its relevance in toxicology and carcinogenicity research (H. Bolt, R. Laib, G. Stöckle, 2004).

  • Synthesis of Vinyl Iodides from Vinyl Bromides : This research demonstrates the conversion of vinyl bromides to vinyl iodides using a nickel catalyst, indicating its role in synthetic chemistry (TakagiKentaro et al., 1978).

  • Hydrodebromination via Visible Light Catalysis : A study on the hydrodebromination reaction of 1,1-dibromoalkenes via visible light catalysis, leading to the formation of various structurally different vinyl bromides, highlights its application in organic synthesis and pharmaceuticals (Wen‐Hua Sun et al., 2020).

  • Use in Polymerization Processes : Vinyl bromides are utilized in the generation of carbon-centered radicals for the radical polymerization of functionalized vinyl monomers, with implications in material science (G. Miyake, Jordan C Theriot, 2014).

  • Gas Permeation in Plasma-Polymerized Vinyl Bromide : This study focuses on the polymerization of vinyl bromide on rubber substrates in a plasma environment, exploring its characteristics in terms of gas permeability (J. Csernica, M. Prince, 1993).

Safety And Hazards

Vinyl bromide is a flammable gas and may cause burns of eyes, skin, and mucous membranes . It reacts violently with water and containers may explode when heated . Vapors may form explosive mixtures with air . In high concentrations, vinyl bromide may produce dizziness, disorientation, and sleepiness in humans .

Future Directions

There are ongoing research efforts to find green alternatives to vinyl bromide for the synthesis of monosubstituted alkenes via transition-metal-catalyzed reactions . Additionally, research is being conducted on the reaction dynamics of vibrationally excited vinyl bromide .

properties

IUPAC Name

bromoethene
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InChI

InChI=1S/C2H3Br/c1-2-3/h2H,1H2
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InChI Key

INLLPKCGLOXCIV-UHFFFAOYSA-N
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Canonical SMILES

C=CBr
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Molecular Formula

C2H3Br, Array
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Related CAS

25951-54-6
Record name Poly(vinyl bromide)
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DSSTOX Substance ID

DTXSID8021432
Record name Vinyl bromide
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Molecular Weight

106.95 g/mol
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Physical Description

Boiling point 60 °F. Liquid at low ambient temperatures. Specific gravity 1.51. A suspected carcinogen. Under exposure to fire or heat containers may rupture violently and rocket., Colorless gas or liquid (below 60 degrees F) with a pleasant odor; Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization; [NIOSH], COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas or liquid (below 60 °F) with a pleasant odor., Colorless gas or liquid (below 60 °F) with a pleasant odor. [Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization.]
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Boiling Point

60.4 °F at 760 mmHg (NTP, 1992), 15.8 °C @ 760 mm Hg, 15.6 °C, 60.4 °F, 60 °F
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Flash Point

less than 18 °F (NTP, 1992), Flash point <18 °F, ... No flash point by standard tests in air ... ., Flammable gas, <18 °F, NA (Gas)
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Solubility

Insoluble (NTP, 1992), Soluble in chloroform, ethanol, ether, acetone, and benzene, Insol in water @ 20 °C, Solubility in water: none, Insoluble
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Density

1.49 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4933 @ 20 °C, Relative density (water = 1): 1.49, 1.49 (liquid at 60 °F), 1.49 (Liquid at 60 °F), 3.79(relative gas density)
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Vapor Density

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 3.7, 3.79
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Vapor Pressure

895 mmHg at 68 °F (NTP, 1992), 1,033 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 119, 1.4 atm
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Mechanism of Action

Simple epoxides such as ethylene oxide, propylene oxide, epichlorohydrin and glycidol are mutagenic and carcinogenic compounds that are important industrial chemicals. Mutagenic and carcinogenic epoxides can also be formed metabolically from Industrially important compounds such as alkenes (ethylene, butadiene, propylene and styrene), vinyl halides (vinyl chloride and vinyl bromide) and other vinyl monomers (acrylonitrile and acrylamide). Simple epoxides react with nucleosides and DNA predominantly by the SN2 mechanism at the most nucleophilic sites (ring nitrogens) in DNA to form 2-hydroxy-2-alkyl adducts. The major hydroxyalkyl adducts that form at N7 of deoxyguanosine and N3 of deoxyadenosine are chemically unstable owing to the presence of a charged quaternary nitrogen at the site of alkylation, and they depurinate spontaneously to remove the charge, forming potentially mutagenic abasic sites. Hydroxyalkylation at N1 of deoxyadenosine and N3 of deoxycytidine also results in the production of charged, unstable species because the pKa increases dramatically after alkylation. The charge can be lost from these adducts by the formation of cyclic adducts, which occurs when there is a good leaving group on the hydroxyalkyl side-chain. Most simple epoxides remove the charge on hydroxyalkyl adducts at N1 of deoxyadenosine and N3 of deoxyxytidine by competitive rearrangements, such as hydrolytic deamination, to form 1-hydroxyalkyl-deoxyinosine and 3-hydroxyalkyl-deoxyuridine adducts and Dimroth rearrangement to form N6-hydroxyalkyl-deoxyadenosine adducts. These rearrangements are facilitated intramolecularly by the formation of cyclic intermediates, with the participation of the hydroxyl group of the hydroxyalkyl side-chain. These adducts are uncharged, stable and potentially mutagenic and are likely to contribute to the biological activity of simple epoxides.
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Product Name

Vinyl bromide

Color/Form

Gas under normal atmospheric conditions, colorless liquid under pressure, Colorless gas or liquid (below 60 degrees F) [Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization].

CAS RN

593-60-2, 4666-78-8
Record name VINYL BROMIDE, STABILIZED
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Melting Point

-219.1 °F (NTP, 1992), -137.8 °C, -139.5 °C, -219 °F
Record name VINYL BROMIDE, STABILIZED
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyl bromide
Reactant of Route 2
Vinyl bromide
Reactant of Route 3
Vinyl bromide
Reactant of Route 4
Vinyl bromide

Citations

For This Compound
12,500
Citations
G Blauer, M Shenblat… - Journal of Polymer Science, 1959 - Wiley Online Library
… vinyl bromide initiated by both peroxide and by boron trifluoride in solution. Very recently, photopolymerization of vinyl bromide … paper, polymerization of vinyl bromide was performed in …
Number of citations: 10 onlinelibrary.wiley.com
E Boz, AJ Nemeth, RG Alamo… - Advanced Synthesis & …, 2007 - Wiley Online Library
… [2,3] Ethylene/vinyl bromide (EV/B) polymers have received significantly less attention than … [4] No direct synthetic copolymerization methods exist that combine vinyl bromide and co-…
Number of citations: 55 onlinelibrary.wiley.com
A Barbin, H Bresil, A Croisy, P Jacquignon… - Biochemical and …, 1975 - Elsevier
… When a mixture of vinyl chloride/oxygen or vinyl bromide/air was passed through a mouse-… The absorption spectra of the adducts, either from vinyl bromide or vinyl chloride, were …
Number of citations: 198 www.sciencedirect.com
S Manzhos, T Carrington - The Journal of chemical physics, 2008 - pubs.aip.org
… A 12-dimensional (reference) potential surface for vinyl bromide is first refitted to show that it can be … We also fit to a set of ∼ 70 000 ab initio points for vinyl bromide in 15 dimensions [M. …
Number of citations: 118 pubs.aip.org
RE Cais, WL Brown - Macromolecules, 1980 - ACS Publications
… (vinyl bromide) and poly(vinyl chloride) samples prepared by bulk, free-radical polymerizations at temperatures from -78 to +100 C. The 7\ values for poly(vinyl bromide)… of vinyl bromide …
Number of citations: 26 pubs.acs.org
IARC Working Group on the Evaluation of … - IARC Monographs on …, 2008 - ncbi.nlm.nih.gov
… 1,3-butadiene, ethylene oxide and vinyl halides (vinyl fluoride, vinyl chloride and vinyl bromide). - PMC … 1,3-butadiene, ethylene oxide and vinyl halides (vinyl fluoride, vinyl …
Number of citations: 119 www.ncbi.nlm.nih.gov
IC McNeill, T Straiton… - Journal of Polymer Science …, 1980 - Wiley Online Library
Degradation behavior has been compared for PVB, five VB‐MMA copolymers which span the composition range, PMMA, and PVC by using thermogravimetry in dynamic nitrogen and …
Number of citations: 30 onlinelibrary.wiley.com
G Blauer, L Goldstein - Journal of Polymer Science, 1957 - Wiley Online Library
… For the pair vinyl bromide-vinyl acetate reactivity ratios have … stable copolymers of vinyl bromide have been prepared in … pair vinyl bromide-methyl methacrylate and also for vinyl bromide…
Number of citations: 16 onlinelibrary.wiley.com
CW Gullikson, JR Nielsen - Journal of Molecular Spectroscopy, 1957 - Elsevier
The Raman spectra of gaseous CH 2 :CHCl and CH 2 :CHBr have been obtained with the aid of a multiple-reflection Raman tube and a 3-prism glass spectrograph. The infrared …
Number of citations: 67 www.sciencedirect.com
AE Tonelli - Macromolecules, 1982 - ACS Publications
… The purpose of this investigation is to gather such knowledge for poly(vinyl bromide) (PVB) and the copolymers (PEVB) of ethylene (E) and vinyl bromide (VB). Recently, 13C NMR …
Number of citations: 16 pubs.acs.org

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